In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium chloride-d11
In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium chloride-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the deuterated ionic liquid, 1-Ethyl-3-methylimidazolium chloride-d11 ([EMIM]Cl-d11). This compound is of significant interest in pharmaceutical research and development, primarily utilized as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The inclusion of deuterium atoms provides a distinct mass signature, allowing for precise quantification in complex biological matrices.
Core Physicochemical Properties
The physicochemical properties of ionic liquids are fundamental to their application. While specific experimental data for the deuterated form is limited, the following table summarizes the known properties of 1-Ethyl-3-methylimidazolium chloride-d11 and its non-deuterated analogue, 1-Ethyl-3-methylimidazolium chloride. It is important to note that the physicochemical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, with minor variations in properties such as density and molecular weight.
| Property | 1-Ethyl-3-methylimidazolium chloride-d11 | 1-Ethyl-3-methylimidazolium chloride |
| Molecular Formula | C₆D₁₁ClN₂ | C₆H₁₁ClN₂ |
| Molecular Weight | 157.69 g/mol | 146.62 g/mol [1] |
| Appearance | White to off-white solid | White or slight-yellow solid[2] |
| Melting Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 77-79 °C[3][4] |
| Density | Not explicitly reported; expected to be slightly higher than the non-deuterated form. | ~1.15 - 1.435 g/cm³[2] |
| Boiling Point | Decomposes before boiling. | Decomposes before boiling. |
| Thermal Decomposition | Data not available. | Onset of decomposition is around 170-200°C. |
| Solubility | Data not available, but expected to be similar to the non-deuterated form. | Soluble in water, dichloromethane, ethanol, and acetonitrile. Insoluble in ethyl acetate, ether, and alkanes.[2] |
| CAS Number | 160203-52-1 | 65039-09-0[1] |
Experimental Protocols
Detailed and accurate determination of physicochemical properties is crucial. The following sections outline standardized experimental methodologies for key properties of ionic liquids like [EMIM]Cl-d11.
Determination of Density
The density of ionic liquids is typically measured using a high-precision oscillating U-tube densimeter.
Methodology:
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Calibration: The instrument is first calibrated using two standards of known density, typically dry air and ultrapure, degassed water, over the desired temperature range.
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Sample Preparation: The ionic liquid sample is thoroughly dried under high vacuum to remove any absorbed water, which can significantly affect density measurements.
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Measurement: A small, precisely known volume of the degassed ionic liquid is injected into the oscillating U-tube. The tube is then thermostated to the desired temperature with high accuracy (±0.01 K).
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Data Acquisition: The instrument measures the period of oscillation of the U-tube containing the sample. This period is directly related to the density of the sample.
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Calculation: The density is calculated from the oscillation period using the calibration constants determined in the first step. Measurements are typically repeated at each temperature to ensure reproducibility.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a primary technique for determining the thermal transitions of a material, including melting point, glass transition, and crystallization temperatures.
Methodology:
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Sample Preparation: A small amount of the dried ionic liquid (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
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Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.
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Thermal Program: The sample is subjected to a controlled temperature program. A typical program for an ionic liquid would be:
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Equilibration at a starting temperature (e.g., 25°C).
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Cooling to a low temperature (e.g., -90°C) at a controlled rate (e.g., 10°C/min).
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Heating from the low temperature to a temperature well above the expected melting point (e.g., 120°C) at a controlled rate (e.g., 10°C/min).
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Data Analysis: The heat flow to or from the sample is monitored as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic event on the heating scan.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.
Methodology:
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Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
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Internal Standard: A reference standard, such as tetramethylsilane (TMS), is added to the sample for chemical shift calibration (δ = 0.00 ppm).
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Instrument Parameters: The sample is placed in a high-field NMR spectrometer. Standard ¹H NMR acquisition parameters are used, including an appropriate number of scans to achieve a good signal-to-noise ratio.
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Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts, integration values, and coupling patterns of the signals are analyzed to confirm the structure of the 1-ethyl-3-methylimidazolium cation.
Visualizations
The following diagrams illustrate key workflows and concepts related to the characterization and application of 1-Ethyl-3-methylimidazolium chloride-d11.
